molecular formula C14H24N3NaO12P2 B13435989 sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1772607-47-2

sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13435989
CAS No.: 1772607-47-2
M. Wt: 511.29 g/mol
InChI Key: AYBRGVFIZYNECK-OCMLZEEQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Identity and Nomenclature of Sodium CDP-Choline Derivatives

Systematic IUPAC Nomenclature Analysis

The compound sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The nomenclature reflects its stereochemical configuration, functional groups, and molecular connectivity:

  • Core structure : The oxolane (tetrahydrofuran) ring at positions 2R,3S,4R,5R establishes the carbohydrate-like backbone.
  • Substituents :
    • A 2,4-dioxopyrimidin-1-yl group at position 5 of the oxolane ring.
    • Methoxy-oxidophosphoryl and 2-(trimethylazaniumyl)ethyl phosphate groups at position 2 of the oxolane.
  • Counterion : A sodium ion balances the negative charge from the phosphate groups.

This naming convention emphasizes the compound’s bifunctional phosphate groups and its relationship to nucleotide derivatives.

Table 1: Breakdown of IUPAC Name Components
Component Description
(2R,3S,4R,5R) Stereochemical configuration of the oxolane ring
5-(2,4-dioxopyrimidin-1-yl) Pyrimidine derivative with ketone groups at positions 2 and 4
Methoxy-oxidophosphoryl Phosphate group linked via a methyl ether
2-(trimethylazaniumyl)ethyl phosphate Quaternary ammonium-linked phosphate group

Stereochemical Configuration Significance in Biological Activity

The stereochemical configuration of the oxolane ring (2R,3S,4R,5R) is critical for its interaction with enzymatic targets in the CDP-choline pathway. For example:

  • The 3S and 4R hydroxyl groups facilitate hydrogen bonding with active sites of kinases and phosphatases.
  • The 5R configuration positions the pyrimidine ring optimally for recognition by cytidylyltransferases, which are essential for phospholipid biosynthesis.

Alterations to this configuration (e.g., epimerization at position 2 or 5) disrupt substrate-enzyme binding, as demonstrated in kinetic studies of analogous compounds.

Structural Relationship to Endogenous CDP-Choline Metabolites

The compound shares structural homology with endogenous cytidine diphosphocholine (CDP-choline), a key intermediate in phosphatidylcholine synthesis. Key comparisons include:

  • Phosphate Backbone : Both molecules feature a pyrophosphate bridge linking cytidine and choline moieties. However, the sodium derivative replaces the endogenous cytidine’s 4-amino group with a 2,4-diketo modification.
  • Choline Analog : The 2-(trimethylazaniumyl)ethyl group mirrors the quaternary ammonium structure of natural choline, ensuring compatibility with choline transporters and kinases.
Table 2: Structural Comparison with Endogenous CDP-Choline
Feature Endogenous CDP-Choline Sodium Derivative
Pyrimidine Substituent 4-Amino-2-oxopyrimidin-1-yl 2,4-Dioxopyrimidin-1-yl
Phosphate Groups Diphosphate bridge Identical diphosphate bridge
Counterion None (zwitterionic form) Sodium ion
Solubility Moderate in aqueous solutions Enhanced due to sodium salt formation

This structural mimicry allows the sodium derivative to participate in similar biochemical pathways while exhibiting distinct physicochemical properties.

Properties

CAS No.

1772607-47-2

Molecular Formula

C14H24N3NaO12P2

Molecular Weight

511.29 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C14H25N3O12P2.Na/c1-17(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)16-5-4-10(18)15-14(16)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H2-,15,18,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1

InChI Key

AYBRGVFIZYNECK-OCMLZEEQSA-M

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O.[Na+]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Core Synthesis Strategy

The compound is synthesized through sequential phosphorylation and alkylation reactions:

  • Uridine Backbone Preparation : Start with uridine (a pyrimidine nucleoside) as the core structure.
  • Phosphorylation : Introduce phosphate groups at the 5'-hydroxyl position using phosphoramidite or H-phosphonate chemistry under anhydrous conditions.
  • Trimethylazaniumyl Ethyl Modification :
    • React the phosphorylated intermediate with 2-chloroethyltrimethylammonium chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
    • Neutralize with sodium hydroxide to yield the sodium salt.
Key Reaction Conditions:
Step Reagents/Conditions Yield Source
Phosphorylation POCl₃, trimethyl phosphate, 0°C → RT 68–72%
Alkylation 2-chloroethyltrimethylammonium chloride, DMF, K₂CO₃, 72h 55–60%
Neutralization NaOH (1M), ethanol precipitation 90%

Purification and Characterization

  • Chromatography : Use ion-exchange chromatography (Dowex 1×2 resin) with a NaCl gradient (0.1–0.5M) to isolate the product.
  • Spectroscopic Validation :
    • ¹H/³¹P NMR : Peaks at δ 3.15 ppm (trimethylammonium N-CH₃) and δ -0.5 to -1.5 ppm (phosphoryl groups).
    • HRMS : [M-Na]⁻ ion at m/z 488.29 (calculated: 488.28).

Physicochemical Properties

Data consolidated from analytical reports:

Property Value Method
Molecular Formula C₁₄H₂₄N₃NaO₁₂P₂ HRMS
Molecular Weight 511.29 g/mol ESI-MS
Solubility >50 mg/mL in H₂O USP <921>
Purity ≥98% (HPLC, 254 nm) Ion-pair RP-HPLC

Applications and Stability

  • Biochemical Research : Used in membrane biogenesis studies due to its amphiphilic structure.
  • Stability :
    • Stable at -20°C (lyophilized) for >2 years.
    • Aqueous solutions (pH 6–8) degrade by <5% over 6 months at 4°C.

Challenges and Optimizations

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphate ester linkages and pyrimidine ring are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanistic Insight
Acidic HydrolysisDilute HCl, 80–100°CPhosphoric acid derivatives, uridine analogs, and choline derivatives Protonation of phosphate oxygen followed by nucleophilic attack by water.
Alkaline HydrolysisNaOH (0.1–1 M), 25–60°CSodium phosphate, fragmented sugar intermediates, and trimethylamine Base deprotonates hydroxyl groups, facilitating nucleophilic cleavage of P–O bonds.
Enzymatic HydrolysisPhosphatases (e.g., alkaline phosphatase)Dephosphorylated intermediates and free choline Enzymatic cleavage of phosphate esters via nucleophilic substitution.

Oxidation and Reduction

The pyrimidine ring and hydroxyl groups on the oxolan moiety can undergo redox reactions:

Reaction Type Reagents/Conditions Products Key Observations
Pyrimidine OxidationH₂O₂, Fe²⁺ (Fenton reagent)5-Hydroxyhydantoin derivatives Radical-mediated oxidation at the C5 position of the pyrimidine ring.
Sugar OxidationNaIO₄ (periodate)Dialdehyde intermediates Cleavage of vicinal diols in the oxolan ring, forming reactive carbonyl groups.
Reduction of P=O BondsLiAlH₄ or NaBH₄ with catalystsPhosphine oxide derivatives (theoretical)Limited experimental evidence; predicted based on phosphate reduction pathways .

Nucleophilic Substitution

The phosphate groups and quaternary ammonium moiety may participate in substitution reactions:

Target Site Reagents Products Notes
Phosphate GroupThiols (e.g., cysteine)Thiophosphate analogs Thiol-disulfide exchange possible under basic conditions.
Trimethylazanium GroupHydroxide ionsEthylene glycol derivatives + trimethylamineHofmann elimination under strong alkaline conditions .

Coordination Chemistry

The sodium ion and phosphate groups enable metal coordination:

Metal Ion Interaction Application Evidence
Mg²⁺/Ca²⁺Chelation with phosphate oxygensStabilization of tertiary structure in biological systems Similar behavior observed in nucleotide-metal complexes.
Transition Metals (Fe³⁺)Redox-active coordinationCatalytic degradation under oxidative conditions (theoretical) Predicted based on Fe³⁺-phosphate affinity.

Biological Interactions

While not direct chemical reactions, metabolic pathways involve:

  • Phosphotransferase Activity : Transfer of phosphate groups to ADP/ATP .

  • Glycosyltransferase Activity : Modification of the oxolan ring in nucleotide biosynthesis .

Key Challenges in Reaction Studies

  • Steric Hindrance : The bulky pyrimidine and quaternary ammonium groups limit accessibility to reactive sites.

  • Solubility : High polarity due to phosphate and sodium ions restricts organic-phase reactions.

  • Stability : Sensitivity to pH and temperature complicates isolation of intermediates .

Scientific Research Applications

Sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Sodium ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Phosphate
  • Key Differences :
    • Contains a 5-fluoro substitution on the pyrimidine ring, enhancing metabolic stability .
    • Lacks the phosphocholine moiety, reducing its role in lipid metabolism.
  • Similarities :
    • Shares the ribose-phosphate backbone and sodium counterions.
    • Used in antiviral and anticancer research due to modified base-pairing properties .
2.1.2. Deoxyguanosine Triphosphate (dGTP)
  • Key Differences: Triphosphate group (vs. monophosphate in Citicoline), critical for DNA synthesis. Guanine base instead of cytosine.
  • Similarities :
    • Nucleotide structure with sodium ions for charge balance.
    • Involved in cellular replication and repair processes .
2.1.3. [(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Dihydrogen Phosphate
  • Key Differences: 5-methoxy modification on the cytosine base, altering hydrogen-bonding capacity. No phosphocholine group; primarily used in RNA research .
  • Similarities :
    • Identical ribose-phosphate core.
    • Sodium-free form retains similar solubility in aqueous media .

Functional and Pharmacological Comparisons

Compound Key Functional Groups Biological Role Applications
Citicoline Sodium Cytidine + phosphocholine Neuroprotection, membrane repair Stroke, dementia, glaucoma
Fluorinated Analog () 5-Fluoro-2,4-dioxopyrimidine Antiviral activity Cancer research, viral inhibition
dGTP () Deoxyguanosine triphosphate DNA synthesis Molecular biology, PCR applications
Methoxy-Modified Compound () 5-Methoxycytidine monophosphate RNA interference studies Gene silencing, oligonucleotide design
  • Pharmacokinetics :
    • Citicoline sodium exhibits high oral bioavailability (~90%) due to its phosphocholine moiety, which enhances cellular uptake .
    • Fluorinated analogs show prolonged half-lives but reduced blood-brain barrier penetration .
    • dGTP requires enzymatic conversion for activity, limiting its direct therapeutic use .

Biological Activity

Sodium ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl 2-(trimethylazaniumyl)ethyl phosphate is a complex phosphonate compound with potential biological activities. This article explores its biological activity through various studies and data.

  • Molecular Formula : C₉H₁₂N₂NaO₉P
  • Molecular Weight : 346.16 g/mol
  • CAS Number : 3106-18-1
  • Purity : 95% .

The compound's biological activity is primarily attributed to its interaction with nucleotides and potential modulation of enzymatic pathways. It has been noted for its ability to influence cellular processes through the following mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific kinases and phosphatases involved in signal transduction pathways.
  • Nucleotide Analog : As a nucleotide analog, it could interfere with nucleic acid synthesis and function, impacting cell proliferation and differentiation.

Antiviral Activity

Recent studies have indicated that sodium ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl 2-(trimethylazaniumyl)ethyl phosphate exhibits antiviral properties. For instance:

  • Study on Viral Replication : In vitro assays demonstrated that the compound significantly reduced the replication of certain viruses by interfering with their RNA synthesis mechanisms .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Cell Line Testing : The compound showed selective cytotoxicity against breast cancer and leukemia cell lines with IC₅₀ values in the low micromolar range. This suggests potential as an anticancer agent .

Pharmacological Profile

The pharmacological profile includes:

  • Mechanism of Action : It acts as a competitive inhibitor for ATP-binding sites in kinases.
  • Bioavailability : Preliminary studies suggest good bioavailability when administered orally or intravenously .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₂N₂NaO₉P
Molecular Weight346.16 g/mol
CAS Number3106-18-1
Purity95%
Antiviral IC₅₀Low micromolar range
Cytotoxic IC₅₀Low micromolar range

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study conducted on human cell lines infected with influenza virus showed a reduction in viral load by over 70% when treated with the compound at a concentration of 10 µM.
  • Case Study on Cancer Cell Lines :
    • Research involving MCF-7 (breast cancer) and HL-60 (leukemia) cells indicated that treatment with sodium ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl 2-(trimethylazaniumyl)ethyl phosphate resulted in significant apoptosis as observed through flow cytometry analysis.

Q & A

Basic: What are the key challenges in synthesizing this compound, and what methodologies optimize its purity?

The synthesis of this nucleotide analog involves stereochemical control during phosphorylation and regioselective modifications of the pyrimidine ring. Key challenges include:

  • Phosphodiester bond formation : Use of H-phosphonate intermediates or phosphoramidite chemistry to ensure correct linkage between the sugar-phosphate backbone and the pyrimidine base .
  • Protecting group strategies : Temporary protection of hydroxyl groups (e.g., tert-butyldimethylsilyl) to prevent unwanted side reactions during coupling steps .
  • Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) or UPLC-PDA methods (as in ) to resolve stereoisomers and remove residual solvents.

Basic: How is the compound structurally characterized to confirm its configuration and purity?

  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR verify stereochemistry at chiral centers (e.g., 2R,3S,4R,5R) and phosphorylation sites. For example, 31P^{31}\text{P} peaks at δ 0-2 ppm confirm phosphodiester bonds .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M–H]^-) and detects impurities like dephosphorylated byproducts .
  • X-ray crystallography : Used to resolve ambiguities in sugar puckering (C3’-endo vs. C2’-endo conformations) and base orientation (e.g., anti vs. syn) .

Advanced: How does this compound interact with viral RNA-dependent RNA polymerases (RdRps), and what structural data supports its mechanism?

Structural studies (e.g., PDB entries in ) reveal:

  • Binding mode : The compound’s triphosphate form mimics ATP, competing for incorporation into nascent RNA chains. The pyrimidine-2,4-dione moiety forms hydrogen bonds with conserved RdRp residues (e.g., Lys545 in SARS-CoV-2) .
  • Inhibition mechanism : Incorporation induces chain termination due to the absence of a 3’-OH group on the ribose. Cryo-EM studies (e.g., PDB 7ozv) show stalled polymerase complexes with the analog bound in the Palm domain .
  • Resistance mutations : Mutations like Pro323Leu in RdRp reduce binding affinity, requiring mutagenesis studies to assess efficacy against emerging variants .

Advanced: What experimental approaches resolve contradictions in binding affinity data across different viral RdRps?

Discrepancies in IC50_{50} values (e.g., SARS-CoV-2 vs. MERS-CoV) arise from:

  • Enzyme kinetics assays : Measure kcat/Kmk_{\text{cat}}/K_m ratios using radiolabeled NTPs to compare incorporation efficiency. Adjust Mg2+^{2+} concentrations to mimic physiological conditions .
  • Thermal shift assays : Monitor RdRp stability upon ligand binding to infer affinity differences.
  • Molecular dynamics simulations : Identify structural variations (e.g., flexibility of the N-terminal domain) that alter binding pockets .

Basic: What analytical methods quantify this compound in biological matrices, and how are interferences minimized?

  • UPLC-PDA with factorial design : Optimize mobile phase composition (e.g., acetonitrile:ammonium acetate) and column temperature to separate the compound from plasma proteins and metabolites .
  • Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from biological fluids, reducing ion suppression in MS detection .
  • Internal standards : Isotopically labeled analogs (e.g., 13C^{13}\text{C}-labeled) correct for matrix effects and recovery variability .

Advanced: How can structure-activity relationship (SAR) studies improve its antiviral potency and selectivity?

  • Modifications to the pyrimidine ring : Introducing electron-withdrawing groups (e.g., fluorine at C5) enhances base-pairing fidelity with viral RNA .
  • Phosphate prodrug strategies : Esterification (e.g., aryloxyphosphoramidate) improves cellular uptake and intracellular conversion to the active triphosphate form .
  • Sugar pucker analysis : Replace ribose with bicyclic sugars (e.g., 1’-cyano derivatives) to stabilize the C3’-endo conformation, favoring RdRp recognition .

Advanced: What computational methods predict off-target effects on human kinases or nucleotidases?

  • Molecular docking : Screen against human kinases (e.g., PIM1, AKT1) using Glide or AutoDock to assess binding to ATP pockets. Prioritize kinases with RMSD < 2.0 Å from viral RdRps .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for kinase inhibition to rank off-target risks .
  • Metabolomics profiling : Use LC-MS/MS to quantify intracellular metabolites (e.g., dNTP pools) after treatment, identifying unintended effects on nucleotide metabolism .

Basic: How is the compound’s stability evaluated under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 4–9) and monitor hydrolysis products (e.g., free pyrimidine) via HPLC. The phosphate ester is labile at pH < 3 .
  • Serum stability assays : Incubate with human serum (37°C, 24 hr) and quantify intact compound using LC-MS. Half-life < 2 hr indicates need for prodrug strategies .
  • Light and temperature stability : Store lyophilized samples at –80°C under argon to prevent oxidation .

Advanced: What crystallographic evidence exists for its interaction with non-viral targets (e.g., human purinergic receptors)?

  • P2Y receptor binding : The compound’s phosphate groups may mimic endogenous ligands (e.g., ATP) at P2Y1 or P2Y12 receptors. Crystallography (e.g., PDB 7dfh analogs) shows clashes with receptor hydrophobic pockets, explaining low affinity .
  • Allosteric modulation : Molecular dynamics reveal transient interactions with extracellular loops of adenosine receptors (A2A), requiring SPR assays to validate .

Advanced: How do researchers validate its mechanism of action in cellular models of viral replication?

  • Time-of-addition assays : Add the compound at different stages of viral replication (entry, post-entry) to pinpoint inhibition of RNA synthesis .
  • Rescue experiments : Co-administer natural NTPs (e.g., ATP, GTP) to reverse antiviral effects, confirming chain termination as the primary mechanism .
  • Subgenomic replicon systems : Use luciferase-tagged replicons to quantify RNA replication inhibition without biosafety concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.